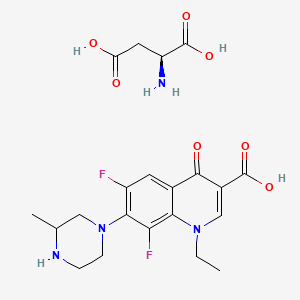
Lomefloxacin-Aspartat
Übersicht
Beschreibung
Lomefloxacin Aspartate is a fluoroquinolone antibiotic used to treat bacterial infections, including chronic bronchitis and urinary tract infections. It is also employed as a prophylactic treatment to prevent urinary tract infections in patients undergoing transrectal or transurethral surgical procedures . The compound is known for its broad-spectrum activity against both gram-negative and gram-positive bacteria .
Wissenschaftliche Forschungsanwendungen
Lomefloxacin Aspartate has a wide range of scientific research applications:
Chemistry: Used in the study of fluoroquinolone antibiotics and their interactions with bacterial enzymes.
Biology: Employed in research on bacterial DNA replication and transcription mechanisms.
Wirkmechanismus
Target of Action
Lomefloxacin Aspartate primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . These enzymes are crucial for the transcription and replication of bacterial DNA .
Mode of Action
The bactericidal action of Lomefloxacin Aspartate results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference leads to strand breakage of the bacterial chromosome, supercoiling, and resealing . This disruption in the normal functioning of the bacterial DNA inhibits bacterial growth and proliferation .
Biochemical Pathways
Lomefloxacin Aspartate affects the biochemical pathways related to bacterial DNA synthesis and replication . By inhibiting the enzymes DNA gyrase and topoisomerase IV, it disrupts the normal transcription and replication processes of bacterial DNA . This leads to the death of the bacteria, thereby treating the infection .
Result of Action
The molecular and cellular effects of Lomefloxacin Aspartate’s action primarily involve the disruption of bacterial DNA synthesis and replication . This disruption leads to the death of the bacteria, effectively treating the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lomefloxacin Aspartate. For instance, the presence of other residual pollutants, temperature, dissolved oxygen, and chemical properties can affect the toxicity effect of residues of fluoroquinolone antibiotics on environmental organisms . .
Safety and Hazards
Lomefloxacin Aspartate should be used only for scientific research and development and not for use in humans or animals . It may be harmful if swallowed and can cause skin and eye irritation . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended .
Biochemische Analyse
Biochemical Properties
Lomefloxacin Aspartate is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms . The bactericidal action of Lomefloxacin Aspartate results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA .
Cellular Effects
Lomefloxacin Aspartate is used to treat bacterial infections including bronchitis and urinary tract infections (UTIs) . It has been associated with phototoxicity and central nervous system adverse effects .
Molecular Mechanism
The bactericidal action of Lomefloxacin Aspartate results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are needed for the transcription and replication of bacterial DNA .
Temporal Effects in Laboratory Settings
The pharmacokinetics of Lomefloxacin Aspartate support once- or twice-daily dosage . This is a result of its relatively high serum concentrations and long half-life . It has a high degree of tissue distribution, lack of significant metabolism, and good oral absorption .
Metabolic Pathways
Lomefloxacin Aspartate is involved in the aspartic acid metabolic pathway . Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Lomefloxacin Aspartate involves a neutralization reaction between lomefloxacin hydrochloride, water, and an alkaline solution to obtain lomefloxacin base. This base then undergoes a salt-forming reaction with L-aspartate and water to produce Lomefloxacin Aspartate .
Industrial Production Methods: In industrial settings, the preparation process is optimized to enhance the stability of the final product. For instance, the use of activated carbon for adsorption before adding the main drug, followed by moist heat sterilization at 105°C for 30 minutes, and rapid cooling to below 50°C, significantly improves the stability of Lomefloxacin Aspartate .
Analyse Chemischer Reaktionen
Types of Reactions: Lomefloxacin Aspartate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
- Ofloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Delafloxacin
- Finafloxacin
- Zabofloxacin
Comparison: Lomefloxacin Aspartate is unique in its specific activity against a wide range of gram-negative and gram-positive bacteria. Compared to other fluoroquinolones like ciprofloxacin and levofloxacin, Lomefloxacin Aspartate has a broader spectrum of activity and is particularly effective in preventing urinary tract infections prior to surgical procedures .
Lomefloxacin Aspartate stands out due to its optimized preparation methods that enhance stability and its broad-spectrum antibacterial activity, making it a valuable compound in both medical and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-aminobutanedioic acid;1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3.C4H7NO4/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;5-2(4(8)9)1-3(6)7/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOJCBAVYZZKRS-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677252 | |
| Record name | 1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--L-aspartic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211690-33-4 | |
| Record name | Lomefloxacin aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211690334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--L-aspartic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOMEFLOXACIN ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE2R4UA5ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


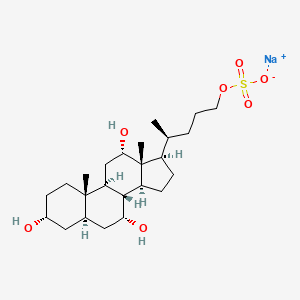
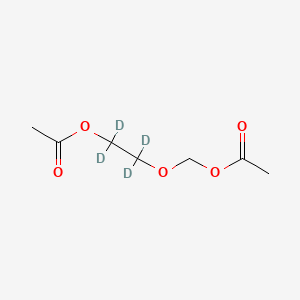
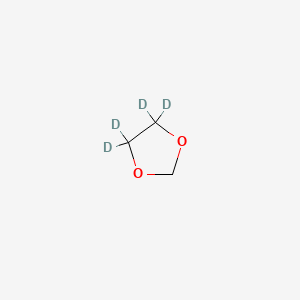
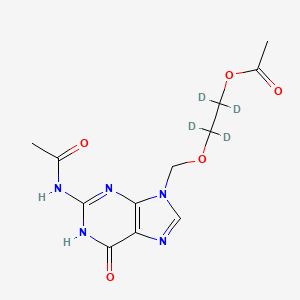
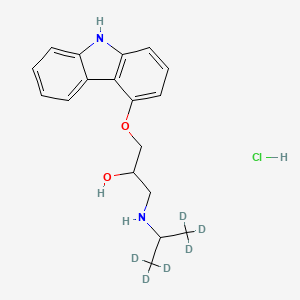

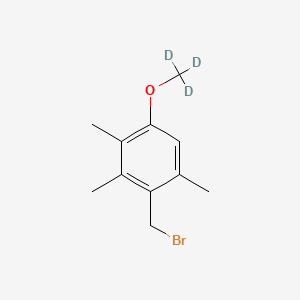
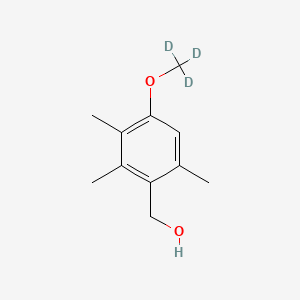
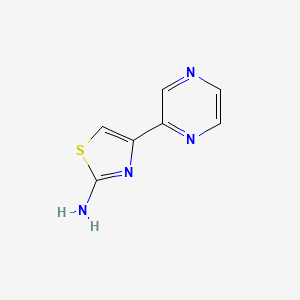
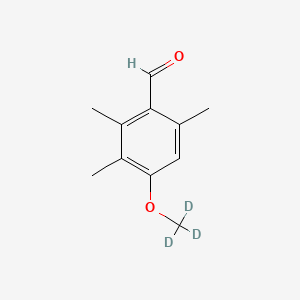


![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)

